Enantiospecific Potency Advantage: L-Eflornithine IC₅₀ 5.5 μM vs. D-Eflornithine 50 μM in T. b. gambiense
L-eflornithine demonstrates superior in vitro antitrypanosomal potency compared to D-eflornithine and racemic eflornithine against Trypanosoma brucei gambiense, the causative agent of Gambian human African trypanosomiasis. The estimated 50% inhibitory concentrations (IC₅₀) of the three strains combined were 9.1 μM for racemic eflornithine, 5.5 μM for L-eflornithine, and 50 μM for D-eflornithine, establishing that the L-enantiomer is approximately 9-fold more potent than the D-enantiomer and 1.65-fold more potent than the racemic mixture [1].
| Evidence Dimension | In vitro antitrypanosomal activity (IC₅₀) |
|---|---|
| Target Compound Data | L-eflornithine: 5.5 μM (95% CI: 4.5–6.6 μM); Racemic eflornithine: 9.1 μM (95% CI: 8.1–10 μM) |
| Comparator Or Baseline | D-eflornithine: 50 μM (95% CI: 42–57 μM) |
| Quantified Difference | L-eflornithine is 9.1-fold more potent than D-eflornithine (50/5.5); racemic eflornithine is 5.5-fold more potent than D-eflornithine |
| Conditions | Three T. b. gambiense strains (STIB 930, STIB 754, STIB 386); analysis by non-linear mixed effects modeling |
Why This Matters
Procurement of enantiopure L-eflornithine rather than racemic eflornithine may reduce required dosing and improve therapeutic index in late-stage trypanosomiasis.
- [1] Boberg M, Cal M, Kaiser M, Jansson-Löfmark R, Mäser P, Ashton M. Enantiospecific antitrypanosomal in vitro activity of eflornithine. PLoS Negl Trop Dis. 2021;15(7):e0009589. View Source
